N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, referred to as N-tetrahydroquinolin-6-yl-DMBA, is a synthetic organic compound first synthesized in the late 1990s. This compound is a member of the quinoline family of compounds and is used in a variety of scientific research applications. It has been used in studies related to the fields of pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
N-tetrahydroquinolin-6-yl-DMBA has been used in a variety of scientific research applications. It has been used in pharmacological studies as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood, sleep, and appetite. It has also been used in biochemistry studies to study the effects of quinoline-based compounds on the activity of enzymes. Additionally, it has been used in physiological studies to study the effects of quinoline-based compounds on the cardiovascular system.
Mecanismo De Acción
N-tetrahydroquinolin-6-yl-DMBA acts as an agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, sleep, and appetite. When N-tetrahydroquinolin-6-yl-DMBA binds to the 5-HT2A receptor, it activates the receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. These neurotransmitters are responsible for the effects of N-tetrahydroquinolin-6-yl-DMBA on the regulation of mood, sleep, and appetite.
Biochemical and Physiological Effects
N-tetrahydroquinolin-6-yl-DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at the 5-HT2A receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters. Additionally, N-tetrahydroquinolin-6-yl-DMBA has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tetrahydroquinolin-6-yl-DMBA has several advantages and limitations for lab experiments. One of the main advantages is that it is a synthetic compound, which makes it easy to obtain and store. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological systems. However, one of the main limitations is that it is a relatively new compound, and thus there is limited information available about its effects and mechanisms of action.
Direcciones Futuras
N-tetrahydroquinolin-6-yl-DMBA has a variety of potential future directions for scientific research. One potential direction is to further study its effects on the regulation of mood, sleep, and appetite. Additionally, further research could be done on its effects on the cardiovascular system, as well as its anti-inflammatory and antioxidant properties. Additionally, further research could be done on its mechanism of action and its potential for drug development. Finally, further research could be done on its effects on other biological systems, such as the immune system and the nervous system.
Métodos De Síntesis
N-tetrahydroquinolin-6-yl-DMBA is synthesized through a reaction between 3,5-dimethoxybenzamide and 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline. This reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is allowed to proceed for 1.5 hours, and then cooled to room temperature. The product is then extracted with ethyl acetate and recrystallized in ethanol.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-9-5-6-14-10-16(7-8-19(14)22)21-20(23)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNELHJTJSHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.